molecular formula C17H23ClN2O2 B2628317 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide CAS No. 954704-61-1

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide

Cat. No. B2628317
CAS RN: 954704-61-1
M. Wt: 322.83
InChI Key: ZWFJAVRQBFMVQB-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide, also known as CEP-26401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antifungal Activity

The compound shows promise in antifungal applications. Specifically, a structurally similar compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, demonstrated significant antifungal activity against various pathogens, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This suggests potential for similar compounds to be utilized in the development of antifungal agents (Xue Si, 2009).

Herbicidal Activity

Compounds with structural similarities have been found to exhibit herbicidal properties. A series of derivatives bearing the chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety demonstrated moderate inhibitory activities and selectivities against various monocotyledon and dicotyledon plants. This suggests that the introduction of a chiral active unit can enhance herbicidal activities, opening avenues for agricultural applications (L. Duan, Q. Zhao, H. B. Zhang, 2010).

Anticancer and Antimicrobial Potential

Several compounds with the 4-chlorophenyl moiety have shown promising results in anticancer and antimicrobial research. For instance, compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine were noted for their potency against cancer cell lines at the National Cancer Institute, as well as their antibacterial and antifungal activities. This indicates the potential of structurally related compounds in the development of novel pharmaceuticals targeting cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Electro-Optic Materials

Compounds structurally similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide, specifically pyrrole-based chromophores, have been utilized in the development of nonlinear optical/electro-optic materials. These materials exhibit significant potential in optoelectronic applications due to their high transparency and nonlinear optical properties (A. Facchetti, A. Abbotto, L. Beverina, et al., 2003).

Alzheimer's Disease Research

Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their inhibitory activity against enzymes like acetyl cholinesterase and amyloid β 42 protein, showing promise as potential agents in Alzheimer's disease treatment. The structure-activity relationship of these compounds provides valuable insights for further drug development (L. W. Mohamed, Suzan M. Abuel-Maaty, W. A. Mohammed, M. Galal, 2018).

Antiplasmodial and Antifungal Activity

Compounds with the 4-chlorophenyl moiety have shown potential in treating malaria and fungal infections. For example, certain quinoline derivatives exhibited moderate micromolar potency against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, as well as promising antifungal activity against specific pathogens (Stéphanie Vandekerckhove, Sofie Van Herreweghe, J. Willems, et al., 2015).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-3-13(4-2)17(22)19-10-12-9-16(21)20(11-12)15-7-5-14(18)6-8-15/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFJAVRQBFMVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide

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